

Salpyran dihydrochloride CAS number and molecular weight

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Compound of Interest

Compound Name: Salpyran dihydrochloride

Cat. No.: B10856861

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In-Depth Technical Guide to Salpyran Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Salpyran dihydrochloride**, a selective chelator of copper(II) (Cu(II)) with significant therapeutic potential. Salpyran's ability to sequester Cu(II) ions effectively prevents the generation of reactive oxygen species (ROS), making it a promising candidate for research in neurodegenerative diseases and other conditions associated with metal-induced oxidative stress.

Core Compound Information

Salpyran, chemically named 2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol, is a tetradentate ligand. For research and experimental use, it is often supplied as a dihydrochloride salt to improve its solubility and stability.

Property	Value	Citation(s)
Chemical Name	2-(((2-((pyridin-2-ylmethyl)amino)ethyl)amino)methyl)phenol dihydrochloride	
CAS Number	2719737-44-5 (for the free base, Salpyran)	[1]
Molecular Formula	C ₁₅ H ₂₁ Cl ₂ N ₃ O	[2][3]
Molecular Weight	330.25 g/mol	[2][3]
Appearance	Light yellow to brown solid	[2]

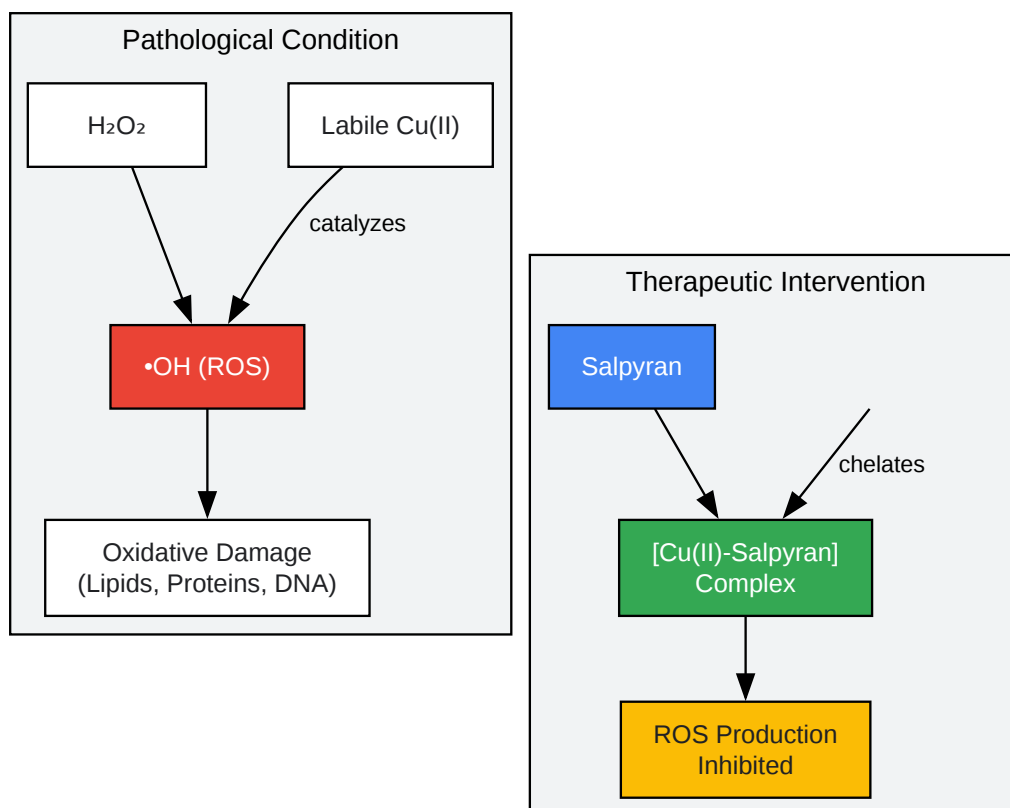
Mechanism of Action: Copper(II) Chelation and Antioxidant Activity

Salpyran is engineered to be a high-affinity, selective chelator for Cu(II) ions. Its mechanism of action is centered on its tetradentate (3N,1O) structure, which forms a stable monocationic complex with Cu(II) at physiological pH.[4][5] This sequestration has a critical downstream effect: it prevents the sequestered copper from participating in Fenton-like chemical reactions, which are a major source of highly damaging reactive oxygen species (ROS) such as the hydroxyl radical from hydrogen peroxide (H₂O₂).[4][6] By inhibiting ROS formation, Salpyran acts as a potent antioxidant, protecting cells from oxidative damage, a key pathological feature in many neurodegenerative disorders.[7]

Signaling Pathway: Inhibition of Copper-Mediated ROS Production

The following diagram illustrates the signaling pathway disrupted by Salpyran. In pathological conditions, labile Cu(II) can react with hydrogen peroxide (H₂O₂) to produce highly reactive hydroxyl radicals (•OH), leading to oxidative stress and cellular damage. Salpyran intervenes by binding Cu(II), thus preventing this catalytic cycle.

Mechanism of ROS Inhibition by Salpyran



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Salpyran's interruption of the copper-catalyzed ROS production pathway.

Physicochemical and Pharmacological Data

The efficacy of a chelator is determined by its affinity for the target metal ion and its selectivity over other essential metal ions. The following table summarizes key quantitative data for Salpyran, comparing it with other known chelators.^[7]

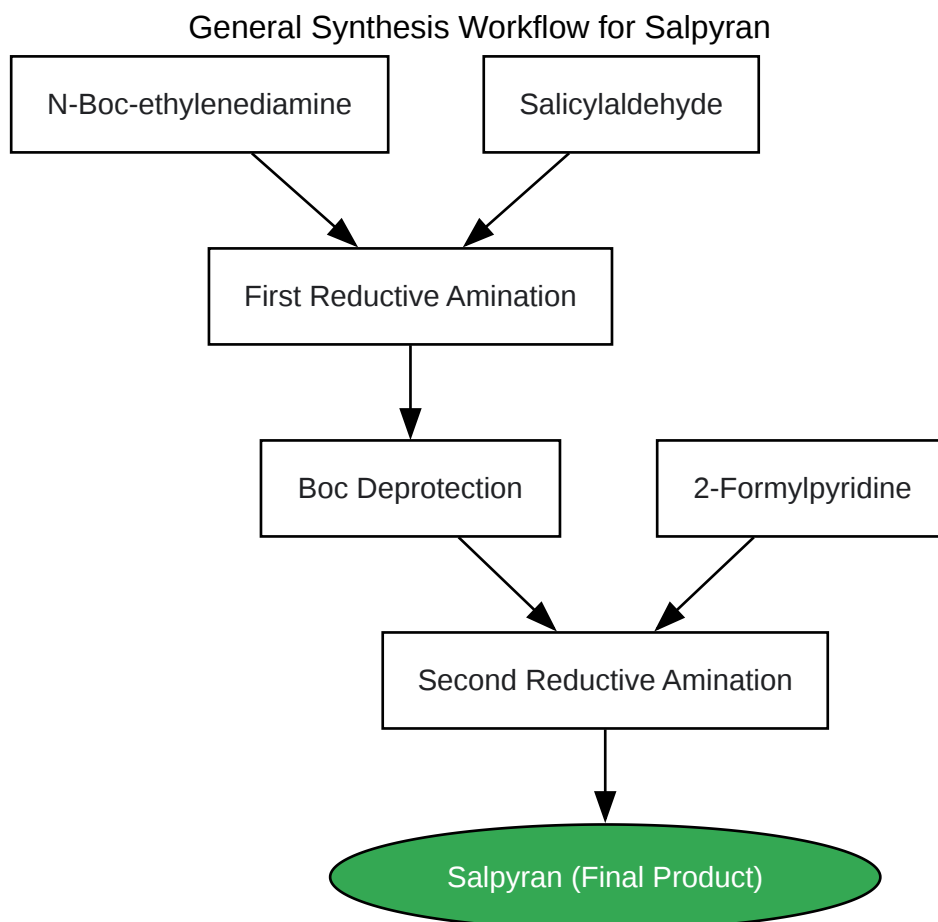
Ligand	pCu [a]	Cu/Zn Selectivity [b]	cLogP [c]
Salpyran	10.65	4.60	1.73
TDMQ-20	10.75	5.06	2.87
ENDIP	9.80	4.30	1.25
Salan	9.90	4.20	2.26
CQ	5.91	-0.19	2.92

Notes: [a] $pM = -\log[M]_{\text{free}}$; calculated under the conditions: $[M] = [L] = 10 \mu M$, $pH = 7.4$. A higher pCu value indicates stronger copper binding affinity. [b] Cu/Zn selectivity is calculated as $pCu - pZn$. A larger positive value indicates greater selectivity for copper over zinc. [c] Calculated LogP (cLogP) is an indicator of the compound's lipophilicity and potential to cross the blood-brain barrier.

Experimental Protocols

Synthesis of Salpyran

Salpyran is synthesized through a multi-step process involving reductive aminations. The general workflow is depicted below. This stepwise approach allows for the creation of the asymmetric 3N,O coordination environment.[\[7\]](#)



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A simplified workflow for the synthesis of the Salpyran ligand.

Detailed Protocol: The synthesis involves a stepwise protecting group strategy. It begins with the reductive amination of either salicylaldehyde or 2-formylpyridine with N-Boc-ethylenediamine. Following the initial reaction, the Boc-protecting group is removed, and a second reductive amination is performed with the other aldehyde to yield the final Salpyran product.^[7]

Potentiometric Titrations for Stability Constant Determination

Methodology:

- Preparation: All solutions are prepared using carbonate-free potassium hydroxide solution. The exact concentrations of the ligand and metal ion solutions are determined by titrations.
- Titration: pH-metric titrations are performed in a 0.2 mol/dm³ KCl ionic strength medium at 298 K.
- Data Analysis: The protonation constants of Salpyran are determined from the titration data. Subsequently, the stability constants of the Cu(II) and Zn(II) complexes are calculated using software such as SUPERQUAD.^[7]

Antioxidant Activity Assays

1. Ascorbate Consumption Assay: This assay measures the rate of ascorbate oxidation in the presence of Cu(II) and how Salpyran affects this rate.

- Procedure: The consumption of ascorbate is monitored under both anaerobic and aerobic conditions. Reactions are typically prepared with Salpyran, CuCl₂, and ascorbate in a HEPES buffer.
- Endpoint: The rate of ascorbate consumption is measured, with a slower rate in the presence of Salpyran indicating its ability to prevent ROS production.^[7]

2. Tau and Prion Protein Fragment Oxidation Assays: These assays assess Salpyran's ability to prevent the Cu(II)/H₂O₂-mediated oxidation of protein fragments relevant to neurodegenerative diseases.

- Procedure: A specific protein fragment (e.g., a tau fragment) is incubated with Cu(II) and H₂O₂ in the presence or absence of Salpyran.
- Endpoint: The formation of oxidation products, such as dityrosine bridges, is monitored, often by fluorescence spectroscopy. A reduction in the oxidation product signal in the presence of Salpyran demonstrates its protective, antioxidant effect.^{[6][7]}

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